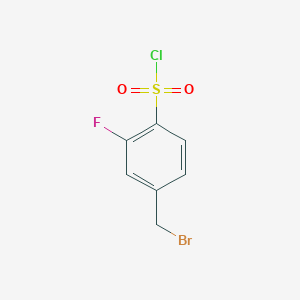
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
説明
4-(Bromomethyl)benzenesulfonyl chloride is a chemical compound used in laboratory settings . It’s a solid substance with a molecular weight of 269.54 . It’s used in the synthesis of various other compounds .
Synthesis Analysis
While specific synthesis methods for “4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride” are not available, similar compounds like 4-(Bromomethyl)benzenesulfonyl chloride are used as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .Molecular Structure Analysis
The molecular formula for 4-(Bromomethyl)benzenesulfonyl chloride is BrCH2C6H4SO2Cl . The InChI key is QXTQWYZHHMQSQH-UHFFFAOYSA-N .科学的研究の応用
Synthesis Methodologies
Research has demonstrated the utility of bromomethyl-fluorobenzenesulphonyl chlorides in synthesizing complex organic compounds. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, highlighting a pathway for generating compounds with potential applications in material science and organic synthesis (Guo Zhi-an, 2009). Similarly, improved synthesis methods for 1,4-bis(bromomethyl)-2-fluorobenzene have been developed, using p-xylene as the starting material through a series of reactions, thus facilitating the production of intermediates for further chemical transformations (Song Yan-min, 2007).
Material Science and Catalysis
In the field of material science and catalysis, studies have shown the use of related compounds in the dehydrogenation of saturated CC and BN bonds. This is evidenced by research on cationic N-heterocyclic carbene stabilized M(III) centers, where the reactive species facilitate the dehydrogenation process, demonstrating potential applications in catalytic transformations and the synthesis of novel materials (C. Tang, A. Thompson, S. Aldridge, 2010).
Organic Chemistry
Furthermore, bromomethyl-fluorobenzenesulphonyl chlorides serve as key intermediates in organic chemistry. A notable example includes the research on a new bifunctional electrolyte additive for lithium-ion batteries, where 4-bromo-2-fluoromethoxybenzene (a related compound) is studied for its electrochemical polymerization to form a polymer film. This additive enhances the thermal stability and lowers the flammability of lithium-ion batteries, without influencing their normal cycle performance (Zhang Qian-y, 2014).
Additional Applications
Moreover, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration demonstrates the versatility of fluorobenzenesulphonyl chloride derivatives in synthesizing compounds for use in pesticides (Xiao-hua Du et al., 2005).
Safety And Hazards
特性
IUPAC Name |
4-(bromomethyl)-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAUVCMJIFNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



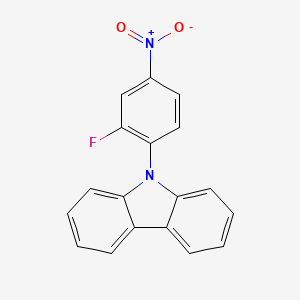
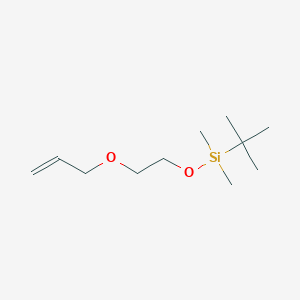
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

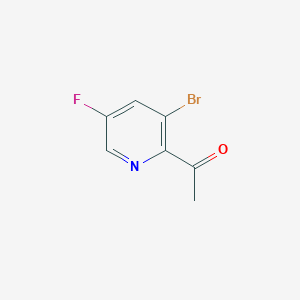

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
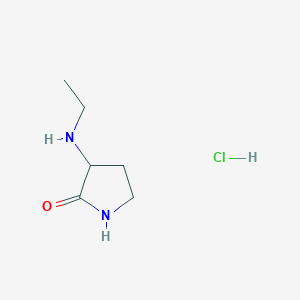
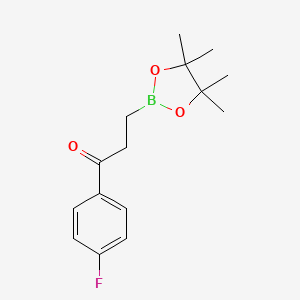
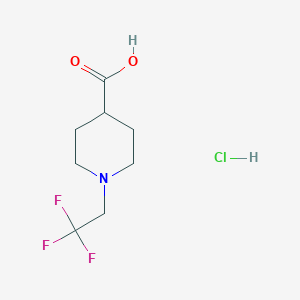
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)